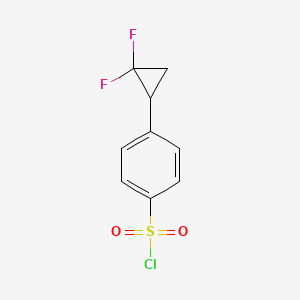

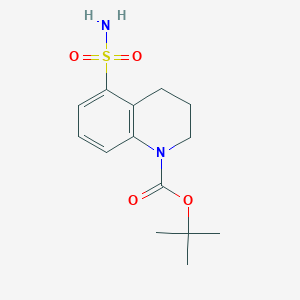

![molecular formula C20H13F8N3OS B2507860 N-(2,4-difluorophényl)-1-méthyl-3-(trifluorométhyl)-5-({[3-(trifluorométhyl)phényl]méthyl}sulfanyl)-1H-pyrazole-4-carboxamide CAS No. 321553-24-6](/img/structure/B2507860.png)

N-(2,4-difluorophényl)-1-méthyl-3-(trifluorométhyl)-5-({[3-(trifluorométhyl)phényl]méthyl}sulfanyl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H13F8N3OS and its molecular weight is 495.39. The purity is usually 95%.

BenchChem offers high-quality N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les méthodes de chimie quantique prédisent les potentiels d'ionisation, les affinités électroniques, les enthalpies de dissociation des liaisons et les potentiels redox. La méthode wB97X-D est fiable à cette fin .

- La phénylsulfone trifluorométhyle sert de précurseur du radical trifluorométhyle. Elle permet la S-trifluorométhylation de thiophénols induite par la lumière visible, élargissant les possibilités de synthèse .

- Ils trouvent des applications en chimie organique de synthèse, offrant une passerelle vers diverses molécules fluorées .

- De nouveaux dérivés de diarylurée contenant des motifs sulfonamide, y compris des groupes trifluorométhyle, ont été synthétisés et évalués pour leur activité antitumorale .

- Les composés contenant du trifluorométhyle jouent un rôle dans la conception d'agrochimiques et de produits pharmaceutiques modernes .

- Les radicaux trifluorométhylés participent à des réactions de trifluorométhylation catalytique, impactant le développement de matériaux fonctionnels .

- Les composés contenant du fluor, y compris ceux comportant des groupes trifluorométhyle, sont précieux dans la conception de nouveaux matériaux .

- Les énergies libres de dissociation des liaisons (BDFE) sont corrélées aux enthalpies de dissociation des liaisons (BDE). Cette relation permet de prédire facilement les potentiels redox à un électron pour les molécules neutres .

Réactions de trifluorométhylation et potentiels redox

Précurseurs du radical trifluorométhyle

α-Trifluorométhylstyrènes et intermédiaires de synthèse

Évaluation antitumorale et conception de médicaments

Matériaux fonctionnels et catalyse

Méthodes prédictives pour les potentiels redox

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F8N3OS/c1-31-18(33-9-10-3-2-4-11(7-10)19(23,24)25)15(16(30-31)20(26,27)28)17(32)29-14-6-5-12(21)8-13(14)22/h2-8H,9H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPDLSCQVBDMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F8N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

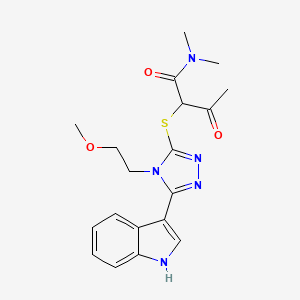

![7-(TERT-BUTYL)-2-{3-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2507783.png)

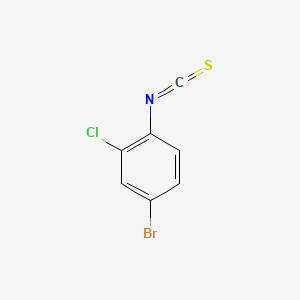

![5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B2507784.png)

![N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2507785.png)

![N,N-diethyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2507786.png)

![8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2507787.png)

![3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2507789.png)

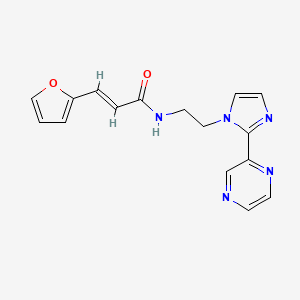

![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2507790.png)

![4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507797.png)